3-methyl-3-(methylsulfanyl)butanoic acid
CAS No.: 431896-90-1
Cat. No.: VC11554288
Molecular Formula: C6H12O2S
Molecular Weight: 148.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431896-90-1 |
|---|---|
| Molecular Formula | C6H12O2S |
| Molecular Weight | 148.2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The IUPAC name for this compound, 3-methyl-3-(methylsulfanyl)butanoic acid, reflects its substituents: a methyl group (-CH₃) and a methylsulfanyl group (-SCH₃) at the third carbon of a four-carbon carboxylic acid chain. Its structure can be represented as:
This configuration introduces steric hindrance and electronic effects due to the bulky sulfur-containing group, influencing its physicochemical behavior .
Physicochemical Properties
Key properties derived from experimental and computational data include:
The compound’s solubility in water is limited due to its hydrophobic methyl and methylsulfanyl groups, but it dissolves readily in organic solvents like ethanol and dichloromethane .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are employed for synthesizing 3-methyl-3-(methylsulfanyl)butanoic acid:
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Thiol-Ene Reaction:
Reacting 3-methyl-2-butenoic acid with methanethiol (CH₃SH) under radical initiation yields the target compound. This method offers moderate efficiency (60–70%) but requires careful control of reaction conditions to avoid polysulfide byproducts. -
Nucleophilic Substitution:
Starting from 3-bromo-3-methylbutanoic acid, treatment with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) facilitates displacement of the bromide. This method achieves higher yields (~85%) but demands anhydrous conditions.
Industrial Manufacturing
Industrial processes often utilize continuous flow reactors to enhance scalability and safety. Key steps include:
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Feedstock Preparation: Purification of methanethiol and 3-methylbutenoic acid.
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Reaction Optimization: Temperature control at 50–60°C to balance reaction rate and byproduct formation.
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Downstream Processing: Liquid-liquid extraction followed by vacuum distillation to isolate the product.
Reactivity and Mechanistic Pathways
Carboxylic Acid Reactivity
The carboxylic acid group participates in typical reactions such as:
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Esterification: Reaction with methanol under acidic conditions forms methyl 3-methyl-3-(methylsulfanyl)butanoate, a derivative noted in metabolic studies .
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Amide Formation: Coupling with amines using carbodiimide reagents produces bioactive amides.
Sulfur-Centered Reactions
The methylsulfanyl group (-SCH₃) exhibits nucleophilic character, enabling:
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) yields sulfoxide or sulfone derivatives, depending on stoichiometry.
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Alkylation: Reaction with alkyl halides forms thioether linkages, useful in polymer chemistry.
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes decarboxylation, releasing carbon dioxide and forming 3-methyl-3-(methylsulfanyl)butane. This pathway is critical in pyrolysis studies .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound’s dual functionality makes it a candidate for synthesizing protease inhibitors and anti-inflammatory agents. For example, derivatives have shown inhibitory activity against cathepsin B in preliminary assays.
Flavor and Fragrance Industry
Thioesters derived from this acid contribute to savory flavors in food additives. Its methyl ester, methyl 3-(methylthio)butanoate, is identified in tropical fruit aromas and fermented products .
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present in analogs) .
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NMR (¹H): δ 1.35 (s, 3H, CH₃), δ 2.10 (s, 3H, SCH₃), δ 2.45–2.60 (m, 2H, CH₂), δ 12.1 (s, 1H, COOH) .
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Mass Spectrometry: Base peak at m/z 148 (M⁺), with fragmentation ions at m/z 103 (C₄H₇O₂S⁺) and m/z 61 (SCH₃⁺) .
Chromatographic Behavior
In reversed-phase HPLC (C18 column, acetonitrile/water), the compound elutes at 8.2 minutes, making it distinguishable from related thioethers.
Future Research Directions
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Metabolic Pathways: Elucidate its role in mammalian or microbial systems.
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Catalytic Applications: Explore its use as a ligand in asymmetric synthesis.
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Material Science: Investigate thioether-containing polymers for conductive materials.
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